1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine
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Overview
Description
1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine can be achieved through several methods:
Nucleophilic Addition and Cyclization: Starting from commercially available cyclopentanone and benzylamine, nucleophilic addition followed by cyclization can be employed under mild reaction conditions.
Multicomponent Condensation: This method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, leading to the formation of the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine undergoes various chemical reactions, including:
Cyclocondensation: Reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using sodium alkoxide solutions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Cyclocondensation: Sodium ethoxide or sodium methoxide solutions.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Cyclocondensation: 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives.
Scientific Research Applications
1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic addition and cyclization reactions, which can modulate the activity of various biological targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine is unique due to its specific hydroxyl and imine functional groups, which confer distinct reactivity and potential for diverse applications compared to its analogues.
Properties
IUPAC Name |
1-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-4-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-4-5-10(11)8-3-1-2-6(7)8/h4-5,9,11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRVJAAPKZGTPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C=CC2=N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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